

Comprehensive Technical Profile: Pimasertib

Metabolite Structure and Pharmacokinetics

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Compound Focus: Pimasertib

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Drug Profile and Metabolic Significance

Pimasertib (coded as AS703026 or MSC1936369B) represents a **selective oral inhibitor** targeting MEK1/2 kinases within the **MAPK signaling pathway**, a frequently dysregulated pathway in various cancer types. The drug has demonstrated **potent preclinical antitumor activity** across multiple model systems, prompting ongoing clinical investigations in diverse tumor types. From a metabolic perspective, **pimasertib** exhibits a **favorable pharmacokinetic profile** characterized by high oral bioavailability and extensive biotransformation, yielding several clinically relevant metabolites. The most remarkable aspect of **pimasertib**'s metabolism is the identification of a **novel phosphoethanolamine conjugation** pathway, representing the first documented instance of such a metabolic transformation for pharmaceutical compounds. This unique metabolic pathway, along with other biotransformation products, has significant implications for understanding the drug's complete pharmacological activity, potential drug-drug interactions, and safety profile in clinical settings [1] [2] [3].

The comprehensive metabolite characterization of **pimasertib** was conducted through a **phase I clinical study** (NCT01713036) involving six patients with locally advanced or metastatic solid tumors. This innovative study design simultaneously investigated **absolute bioavailability, mass balance, and metabolite identification** within the same patient population, maximizing data collection efficiency while maintaining clinical relevance for the target patient population. The radiolabeled [¹⁴C]**pimasertib** administration enabled precise tracking of the drug's disposition, revealing extensive metabolism with over

three-quarters of the administered dose excreted as metabolites. The metabolic profile included **fourteen distinct phase I and II metabolites** generated through various biotransformation pathways, with two primary metabolites (M445 and M554) accounting for significant proportions of circulating drug-related material [2] [3] [4].

Quantitative Metabolite Data and Distribution

Metabolite Distribution Across Biological Matrices

Table 1: Distribution of Major **Pimasertib** Metabolites Across Biological Matrices

Metabolite	Metabolic Pathway	Plasma (% of total drug-related material)	Urine (% of total drug-related material)	Feces (% of total drug-related material)
M554	Phosphoethanolamine conjugation	>10%	>10%	Trace amounts
M445	Carboxylic acid formation	>10%	>10%	Primary metabolite
Other metabolites (combined)	Oxidation, isomerization, N-dealkylation, deamination, deiodination	<5% (each)	<5% (each)	<5% (each)

The quantitative distribution of **pimasertib** metabolites reveals distinct patterns across biological matrices. In both plasma and urine, **M554 and M445 constitute significant proportions**, each accounting for **over 10% of total drug-related material**. The fecal matrix presents a different profile, with **M445 emerging as the primary metabolite** while only **trace amounts of M554 are detectable**. The remaining twelve metabolites, generated through various biotransformation pathways including **oxidation, isomerization, N-dealkylation, deamination, and deiodination**, collectively represent **minor components** of the metabolic profile, with each constituting **less than 5%** of total drug-related material in the analyzed matrices. This

distribution pattern highlights the quantitative significance of the two major metabolites in systemic circulation and excretion profiles [1] [3].

Key Pharmacokinetic Parameters of Pimasertib

Table 2: Pharmacokinetic Parameters of **Pimasertib** Following Oral Administration

Parameter	Value	Variability	Notes
Absolute bioavailability	73%	Not specified	High oral absorption
Total body clearance	45.7 L/h	Geometric CV: 47.2%	Following IV administration
Volume of distribution	229 L	Geometric CV: 42.0%	Following IV administration
Cumulative excretion of oral [¹⁴ C] dose	85.1%	Not specified	Recovered in excreta
Urinary excretion of radioactivity	52.8%	Not specified	Majority of recovered dose
Fecal excretion of radioactivity	30.7%	Not specified	Minority of recovered dose
Dose recovered as metabolites	78.9%	Not specified	Extensive metabolism

The pharmacokinetic profile of **pimasertib** demonstrates **favorable absorption characteristics** with high absolute bioavailability of 73%, indicating efficient gastrointestinal absorption and limited first-pass metabolism. The **moderate volume of distribution** (229 L) suggests extensive tissue distribution beyond plasma volume. The **excretion pattern** reveals that the majority of the administered dose is eliminated through **renal routes** (52.8% in urine), with a significant portion also excreted fecally (30.7%). The high percentage of the dose recovered as metabolites (78.9%) underscores the **extensive biotransformation** of **pimasertib** in humans, with only a minor fraction excreted as unchanged drug. The observed variability in clearance (geometric CV: 47.2%) and volume of distribution (geometric CV: 42.0%) indicates **moderate**

inter-individual variability in these pharmacokinetic parameters within the studied patient population [2] [4].

Experimental Methodology and Analytical Protocols

Clinical Study Design

The metabolite profiling and pharmacokinetic evaluation of **pimasertib** were conducted through a **comprehensive phase I trial** (NCT01713036) employing an innovative design that integrated multiple investigative objectives within a single patient cohort. The study enrolled **six male patients** with pathologically confirmed, locally advanced or metastatic solid tumors, with Eastern Cooperative Oncology Group performance status of ≤ 1 serving as a key inclusion criterion. The investigation was structured in two parts: **Part A** focused on absolute bioavailability, mass balance, and metabolite identification, while **Part B** extended to continued **pimasertib** monotherapy evaluation. The experimental design incorporated a **sophisticated dosing strategy** wherein patients received on Day 1 a 60 mg oral dose of unlabeled **pimasertib** followed one hour later by an intravenous tracer dose of [^{14}C]**pimasertib** (2 μg equaling 9 kBq) as a bolus injection. On Day 8, all patients received 60 mg **pimasertib** capsules spiked with 2.6 MBq of [^{14}C]**pimasertib** for mass balance assessment [2] [4].

The **sample collection protocol** was extensive and meticulously timed to capture comprehensive pharmacokinetic and metabolic data. For absolute bioavailability determination, blood samples were collected pre-dose and up to 48 hours post-administration of unlabeled **pimasertib**. Following the [^{14}C]**pimasertib** administration on Day 8, blood samples for pharmacokinetic evaluations of total ^{14}C -radioactivity in plasma and determination of blood/plasma ratio were collected pre-dose and up to 168 hours post-dose. Additional specialized sampling included a **1.5-hour post-dose blood collection** for determination of total and unbound parent drug concentrations. Excreta collection (urine and feces) continued up to 168 hours post-dose, with possible extension to 346 hours (Day 21) if $>1\%$ of administered radioactivity was recovered over two consecutive days based on daily standby analysis. This rigorous collection protocol ensured comprehensive characterization of **pimasertib**'s metabolic fate [2].

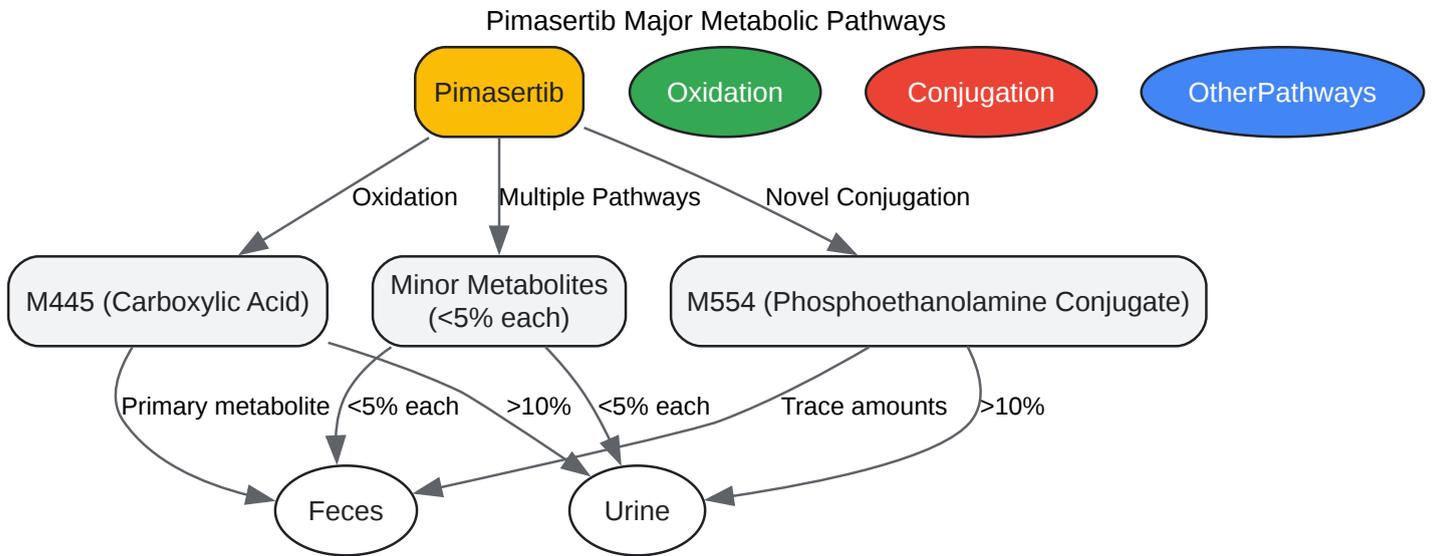
Bioanalytical Techniques

The structural elucidation and quantification of **pimasertib** metabolites employed **advanced analytical technologies** to ensure comprehensive metabolite profiling. The primary methodology centered on **ultra-performance liquid chromatography-mass spectrometry (UPLC-MS)** coupled with **radiodetection techniques** for precise tracking of radiolabeled compound and its metabolites. For the novel phosphoethanolamine conjugate M554, structural confirmation required **high-resolution mass spectrometry** and **multiple nuclear magnetic resonance (NMR) spectroscopy techniques** to unequivocally identify this previously undocumented metabolic transformation. The analytical approach successfully identified and characterized a total of **fourteen different phase I and II metabolites** of **pimasertib**, demonstrating the sensitivity and comprehensive nature of the methodology [1] [3].

The **quantitative bioanalysis** included measurement of total radioactivity in plasma, blood, urine, and feces to establish mass balance. Chromatographic separation techniques were optimized to resolve the parent drug and its diverse metabolites, including isomeric forms and enantiomers. The **blood-to-plasma ratio** of total ^{14}C -radioactivity was determined to understand distribution between these compartments. For pharmacokinetic calculations of the intravenous tracer dose, **non-compartmental analysis** was employed using established pharmacokinetic modeling approaches. The study maintained **stringent quality control** procedures throughout sample collection, processing, and analysis to ensure data integrity and reliability, consistent with regulatory standards for metabolite profiling studies [2] [3].

Metabolic Pathways and Clinical Study Visualization

Biotransformation Pathway Map



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Pimasertib metabolic pathways showing two major metabolites with different excretion patterns.

The biotransformation pathway map illustrates the **complex metabolic fate** of **pimasertib**, highlighting the two major metabolic routes leading to M445 and M554 formation. The **carboxylic acid metabolite (M445)** is generated through oxidation pathways and represents a **primary excretion product** in feces while also constituting a significant circulating metabolite. In contrast, the **phosphoethanolamine conjugate (M554)** is formed through a novel conjugation pathway not previously documented for pharmaceutical agents and is **predominantly eliminated renally**. The diagram also captures the **multiple minor transformation pathways** including isomerization, N-dealkylation, deamination, and deiodination that collectively generate additional metabolites, each representing less than 5% of total drug-related material. The distinct excretion patterns for the major metabolites underscore the **complex disposition profile** of **pimasertib**, involving both hepatic and renal elimination pathways [1] [3].

Clinical Study Design Visualization

Visualization of the clinical study design for **pimasertib** metabolite profiling.

The clinical study design diagram outlines the **complex integrated protocol** employed to evaluate **pimasertib**'s absolute bioavailability, mass balance, and metabolite profile within a single patient cohort.

The innovative design incorporates **multiple dosing phases** including simultaneous oral and intravenous administration for bioavailability assessment, followed by radiolabeled dosing for comprehensive mass balance determination. The **extended sampling period** (up to 346 hours) ensured complete characterization of the drug's elimination profile, while the **continued treatment phase** allowed for evaluation of steady-state pharmacokinetics and long-term safety. This efficient study design maximized data collection while minimizing patient exposure to radiolabeled compound, representing a **methodological advance** in early clinical development of oncology therapeutics [2] [4].

Conclusion and Research Implications

The comprehensive metabolite profiling of **pimasertib** has revealed a **complex biotransformation profile** characterized by extensive metabolism through multiple pathways, with the identification of a **novel phosphoethanolamine conjugate** representing a significant finding in drug metabolism science. This unique metabolite (M554), along with the major carboxylic acid metabolite (M445), accounts for substantial proportions of circulating drug-related material and contributes to the overall elimination profile of **pimasertib**. The **favorable pharmacokinetic properties**, including high oral bioavailability and extensive tissue distribution, support continued clinical development of this MEK1/2 inhibitor for oncological indications.

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